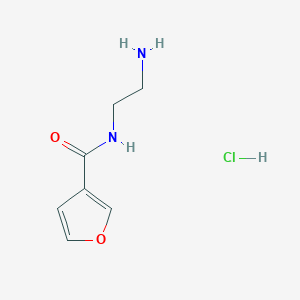

N-(2-aminoethyl)furan-3-carboxamide hydrochloride

Beschreibung

N-(2-Aminoethyl)furan-3-carboxamide hydrochloride (CAS: 1210681-39-2) is a small-molecule compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 168.17 g/mol. Its structure features a furan-3-carboxamide core linked to a 2-aminoethyl group, with the amino group protonated as a hydrochloride salt to enhance solubility and stability . The compound’s SMILES notation is C1=COC=C1C(=O)NCCN, and its InChIKey is UPCXKIJIDLIFPB-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)furan-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-2-3-9-7(10)6-1-4-11-5-6;/h1,4-5H,2-3,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGVXLZVNRLFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of Furan-3-carboxylic Acid with Ethylenediamine

The most straightforward and classical approach involves the amidation reaction between furan-3-carboxylic acid and ethylenediamine. The reaction proceeds under controlled conditions, often with catalytic activation or coupling agents, followed by conversion to the hydrochloride salt:

- Step 1: Activation of furan-3-carboxylic acid (e.g., via carbodiimides or acid chlorides) to form a reactive intermediate.

- Step 2: Nucleophilic attack by ethylenediamine on the activated acid derivative, forming the amide bond.

- Step 3: Treatment of the free amide with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This method is scalable for industrial production, typically conducted in batch reactors with purification by crystallization or recrystallization to ensure high purity and yield.

Activation via Acyl Chloride Intermediate

A more efficient synthetic variant involves converting furan-3-carboxylic acid into its acyl chloride derivative using thionyl chloride or similar dehydrating agents:

- Furan-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in an inert solvent such as benzene or chlorobenzene.

- The resulting acyl chloride intermediate is unstable and must be used immediately.

- Reaction with ethylenediamine affords the corresponding amide.

- Final treatment with hydrochloric acid produces the hydrochloride salt.

This approach offers higher yields and cleaner reaction profiles compared to direct amidation with carbodiimides and is favored for preparative synthesis.

Cyclization and Dehydration Methods for Aminofuran Derivatives

Patented methods for preparing aminofurans, including N-(2-aminoethyl)furan-3-carboxamide, involve cyclization reactions in the presence of dehydrating reagents such as SOCl₂, POCl₃, or phosgene:

- Starting from appropriate precursors, ring closure is induced by these reagents at mild temperatures (0–40°C).

- Solvents such as methanol, ethanol, or acetonitrile are commonly used.

- The molar ratio of precursor to dehydrating agent is optimized between 1:0.1 and 1:5.

- The resulting aminofuran compounds are isolated and purified, then converted to their hydrochloride salts by acid treatment.

Hydrogenation and Catalytic Methods (Less Common for This Compound)

Some methods reported for alkylamine derivatives of furans involve catalytic hydrogenation of sugar-derived intermediates under high pressure and temperature using nickel catalysts. Although these methods are more relevant for aminomethyl furans and tetrahydrofurans, they represent a broader context of aminofuran preparation but are less specific to N-(2-aminoethyl)furan-3-carboxamide.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization Insights

- Yield and Purity: Use of acyl chloride intermediates significantly improves yields (often >70%) compared to carbodiimide-mediated amidation (yields 5–25%).

- Reaction Time: Amidation reactions typically complete within several hours at room temperature; cyclization steps with dehydrating agents require careful temperature control to prevent side reactions.

- Solvent Effects: Polar aprotic solvents like N,N-dimethylacetamide and acetonitrile facilitate better reaction kinetics and solubility of intermediates.

- Stability: The free acyl chloride intermediate is unstable and must be reacted promptly; the final hydrochloride salt form is more stable for storage and handling.

- Environmental and Safety Considerations: Use of toxic reagents like phosgene and thionyl chloride requires proper containment and neutralization protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Amidation with Carbodiimides | Furan-3-carboxylic acid, ethylenediamine, DCC/EDC | Mild conditions, straightforward | Low yields, side products | 5–25 |

| Acyl Chloride Intermediate | SOCl₂, ethylenediamine | High yield, cleaner reaction | Requires handling unstable intermediate | 70+ |

| Cyclization with Dehydrating Agents | SOCl₂, POCl₃, phosgene, precursor | Efficient ring closure, mild temp | Use of hazardous reagents | Variable, generally good |

| Catalytic Hydrogenation (less common) | Ni catalyst, hydrogen, sugar precursors | One-step synthesis from sugars | High pressure, less specific | Not typically applied |

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

-

Oxidation to γ-ketoamide derivatives :

Using KMnO₄ in acidic media, the furan moiety oxidizes to a γ-ketoamide structure. This reaction is critical for generating intermediates in pharmaceutical syntheses .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 2 h | γ-ketoamide derivative | 68% |

Nucleophilic Substitution at the Amino Group

The primary amine (as the hydrochloride salt) participates in nucleophilic reactions after deprotonation:

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N to form tertiary amides . -

Schiff base formation :

Condenses with aldehydes (e.g., benzaldehyde) to yield imines, which are precursors for heterocyclic compounds .

| Reaction Type | Reagents | Conditions | Application |

|---|---|---|---|

| Acylation | Acetyl chloride/Et₃N | DCM, 0°C → RT, 12 h | Functionalized amides |

| Schiff base | Benzaldehyde | MeOH, reflux, 6 h | Heterocycle synthesis |

Amide Hydrolysis

The carboxamide bond hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl (6 M) at 100°C cleaves the amide bond, yielding furan-3-carboxylic acid and ethylenediamine hydrochloride . -

Enzymatic hydrolysis :

Lipases or proteases in buffered solutions (pH 7.4, 37°C) selectively hydrolyze the amide bond for bioconjugation.

Cross-Coupling Reactions

While the compound lacks inherent halogens, functionalization enables metal-catalyzed couplings:

-

Suzuki-Miyaura coupling :

After bromination at the furan C4 position, Pd(PPh₃)₄ facilitates coupling with aryl boronic acids .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄/K₃PO₄ | 4-Bromo-furanamide | Biaryl-furan hybrids | 82–94% |

Furan Ring Functionalization

The electron-rich furan participates in electrophilic substitutions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at the C2/C5 positions . -

Diels-Alder cycloaddition :

Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-furan derivative |

| Diels-Alder | Maleic anhydride | Oxanorbornene adduct |

Reduction Reactions

-

Amide reduction :

LiAlH₄ reduces the amide to a secondary amine, forming N-(2-aminoethyl)furan-3-methylamine . -

Furan ring hydrogenation :

H₂/Pd-C saturates the furan to a tetrahydrofuran (THF) derivative .

Key Mechanistic Insights

-

Oxidation : Proceeds via furan ring opening to form a diketone intermediate, followed by keto-enol tautomerism .

-

Cross-coupling : Requires halogenation at C4 for Pd-mediated coupling, with boronic acid transmetalation as the rate-limiting step .

-

Schiff base formation : pH-dependent equilibrium between imine and free amine-aldehyde .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

- N-(2-aminoethyl)furan-3-carboxamide hydrochloride has been investigated for its potential as an antibacterial agent. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Researchers typically employ microbiological assays to determine the Minimum Inhibitory Concentration (MIC) against various pathogens.

Drug Development

- The compound serves as a building block in synthesizing more complex pharmaceuticals. Its structural similarity to other biologically active compounds allows researchers to explore modifications that enhance therapeutic efficacy. Preliminary biological assays of derivatives indicate promising activities that warrant further investigation.

Materials Science

Surface Modification

- In materials science, this compound is utilized to modify the surface properties of materials, enhancing biocompatibility and creating antibacterial surfaces. Techniques such as plasma treatment and chemical grafting are employed, followed by characterization using spectroscopy and microscopy. Modified surfaces have shown improved resistance to bacterial colonization, which is beneficial for medical implants.

Nanomaterials Synthesis

- The compound acts as a precursor in the synthesis of functionalized nanoparticles. These nanoparticles are characterized by their targeted delivery capabilities and enhanced therapeutic efficacy in preliminary medical tests. Chemical reduction methods are typically used to create these nanoparticles, with this compound attached to their surfaces.

Environmental Applications

Biodegradation Studies

- This compound has been studied for its biodegradability under specific conditions. Microbial cultures capable of metabolizing furan derivatives are used to analyze degradation products through chromatography and mass spectrometry. The findings suggest that this compound may be suitable for environmentally friendly applications due to its biodegradability.

Cosmetic Chemistry

Skincare Formulations

- The compound is also explored in cosmetic formulations due to its potential antibacterial and anti-inflammatory properties. Formulation studies assess its compatibility with skin and efficacy in cosmetic products, showing initial promise in contributing to antimicrobial and soothing effects.

Summary Table of Applications

| Application Area | Specific Use | Experimental Methods | Results/Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Microbiological assays | Inhibits growth of certain bacteria |

| Drug development | Synthesis of derivatives | Promising activities in preliminary biological assays | |

| Materials Science | Surface modification | Plasma treatment, chemical grafting | Enhanced biocompatibility and antibacterial surfaces |

| Nanomaterials synthesis | Chemical reduction methods | Functionalized nanoparticles with targeted delivery | |

| Environmental Applications | Biodegradation studies | Chromatography, mass spectrometry | Demonstrates biodegradability |

| Cosmetic Chemistry | Skincare formulations | Formulation studies | Contributes to antimicrobial and soothing effects |

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzamide Derivatives

Compounds such as N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride (, Compound 16) and N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride (, Compound 65) feature benzamide backbones with halogenated or alkoxy substituents. These derivatives are synthesized via sequential alkylation, reduction, and benzoylation steps, yielding 54–98% depending on substituent complexity .

Thiophene and Pyrrole Analogues

M8-B hydrochloride () replaces the furan ring with a thiophene-2-carboxamide core and includes a 3-methoxy-4-benzyloxybenzyl group. This structural variation enhances solubility in aqueous buffers (up to 30 µM in PBS), a property critical for in vivo neuroinflammatory studies . Similarly, N,N-Didesethyl Sunitinib Hydrochloride () incorporates a pyrrole ring and an indole-derived substituent, highlighting the versatility of the N-(2-aminoethyl)carboxamide scaffold in targeting kinase pathways .

Physicochemical and Pharmacological Properties

Molecular Size and Polarity

The furan-3-carboxamide derivative (C₇H₁₀N₂O₂) is smaller and less lipophilic than benzamide derivatives (e.g., C₂₂H₂₀ClF₃N₂O₂ for Compound 65), which may influence membrane permeability and metabolic stability.

Data Table: Key Comparative Metrics

Biologische Aktivität

N-(2-aminoethyl)furan-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in biological research due to its potential antimicrobial and antiviral properties. Characterized by the molecular formula C7H10N2O2Cl, this compound features a furan ring with an aminoethyl side chain, enhancing its interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound has been investigated for its antibacterial and antifungal activities. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound can be quantified through its Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of bacteria. The following table summarizes MIC values for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that this compound may serve as a promising lead compound for antibiotic development due to its potent antibacterial activity against multiple strains .

Antiviral Activity

Research has also indicated potential antiviral properties, particularly against viruses like Enterovirus D68 (EV-D68). The compound's mechanism involves targeting viral proteins essential for replication and assembly. In vitro assays demonstrated that it could inhibit viral RNA synthesis, suggesting a possible role in antiviral drug development .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and interact with various biological targets. These interactions can disrupt key biochemical pathways involved in microbial growth and viral replication .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the compound's antibacterial effects using standard microbiological assays. The results indicated that the compound significantly inhibited the growth of E. coli and S. aureus, with a notable selectivity index suggesting lower toxicity to human cells compared to bacterial cells .

- Antiviral Screening : In another study focused on EV-D68, this compound was tested alongside existing antiviral agents. The compound showed comparable efficacy in inhibiting viral replication, highlighting its potential as a candidate for further antiviral drug development .

Synthesis and Structural Features

The synthesis of this compound typically involves several steps:

- Formation of Furan Derivative : The initial step involves synthesizing the furan core through cyclization reactions.

- Introduction of Aminoethyl Group : The aminoethyl group is then added via nucleophilic substitution.

- Hydrochloride Salt Formation : Finally, the compound is converted into its hydrochloride salt to enhance solubility.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

- Furan Ring : Provides a versatile framework for interaction with biological targets.

- Aminoethyl Side Chain : Enhances solubility and facilitates binding to receptors or enzymes involved in microbial metabolism.

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)furan-3-carboxamide hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Protection of the primary amine group in 2-aminoethylamine using tert-butoxycarbonyl (Boc) to form N-Boc-2-aminoethylamine, preventing unwanted side reactions during acylation.

- Step 2 : Acylation with furan-3-carbonyl chloride under anhydrous conditions (e.g., in dichloromethane or DMF), catalyzed by a base like triethylamine.

- Step 3 : Deprotection of the Boc group using HCl in dioxane or trifluoroacetic acid (TFA), followed by precipitation or lyophilization to isolate the hydrochloride salt.

- Purification : Final purification via reverse-phase HPLC or recrystallization to achieve ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR spectroscopy (300–500 MHz, in d6-DMSO or CDCl3) to verify proton environments, including the furan ring protons (δ 7.2–8.1 ppm) and ethylenediamine backbone (δ 2.6–3.5 ppm).

- ESI-MS (electrospray ionization mass spectrometry) to confirm molecular weight ([M+H]+ or [M-Cl]+ ions).

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the hydrochloride salt at +4°C in a desiccator under inert gas (argon or nitrogen) to prevent hygroscopic degradation. For long-term storage (≥6 months), lyophilized forms should be kept at -20°C in airtight amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

- Stoichiometric tuning : Use a 1.2–1.5 molar excess of furan-3-carbonyl chloride relative to the Boc-protected amine to drive the reaction to completion.

- Catalyst selection : Replace triethylamine with 4-dimethylaminopyridine (DMAP) for enhanced nucleophilic acyl substitution.

- Solvent optimization : Switch from DMF to THF for improved solubility of intermediates, reducing side-product formation .

Q. How can discrepancies between theoretical and observed NMR data be resolved?

- Solvent effects : Ensure deuterated solvents are free of residual protons (e.g., use freshly dried d6-DMSO).

- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening in the ethylenediamine moiety.

- 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping furan or amine signals .

Q. What strategies mitigate impurities in the final hydrochloride salt?

- Counterion exchange : Replace HCl with TFA during deprotection to reduce chloride-associated byproducts.

- Ion-pair chromatography : Utilize heptafluorobutyric acid (HFBA) as an ion-pairing agent in HPLC purification to resolve charged impurities.

- Crystallization optimization : Screen solvents like ethanol/water mixtures (80:20 v/v) to enhance crystal lattice formation .

Q. How can the compound’s stability under physiological conditions be evaluated?

- pH stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Light exposure testing : Use a photostability chamber (ICH Q1B guidelines) to assess decomposition under UV/visible light .

Data Contradiction Analysis

Q. Conflicting solubility data reported in literature: How to validate experimental conditions?

- Solvent polarity gradient : Test solubility in a series (water, methanol, DMSO) using nephelometry or UV-Vis spectroscopy.

- Temperature dependence : Measure solubility at 25°C and 37°C to account for thermodynamic variability.

- Reference controls : Compare with structurally similar compounds (e.g., N-(2-aminoethyl)thiophene-2-carboxamide HCl) to identify trends .

Q. Discrepancies in biological activity assays: What factors should be considered?

- Salt form interference : Ensure the hydrochloride counterion does not interact with assay buffers (e.g., precipitate with phosphate ions).

- Batch-to-batch variability : Characterize multiple synthetic batches via NMR and HPLC to confirm consistency.

- Cellular uptake studies : Use radiolabeled (e.g., 14C-labeled) compound to quantify intracellular accumulation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.